3-(Oxazol-4-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxazol-4-yl)pentanoic acid: is an organic compound featuring an oxazole ring attached to a pentanoic acid chain The oxazole ring is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 3-(Oxazol-4-yl)pentanoic acid typically begins with readily available starting materials such as 4-bromo-1-butanol and oxazole.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. For example, 4-bromo-1-butanol can react with oxazole in the presence of a base like potassium carbonate to form 4-(oxazol-4-yl)butanol.
Oxidation: The intermediate 4-(oxazol-4-yl)butanol is then oxidized to 3-(oxazol-4-yl)butanoic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Chain Extension: Finally, the butanoic acid chain is extended to a pentanoic acid chain through a series of reactions, such as the use of Grignard reagents or other carbon chain elongation methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-(Oxazol-4-yl)pentanoic acid can undergo oxidation reactions, where the carboxylic acid group is converted to other functional groups such as aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxazole ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.
Condensation: The carboxylic acid group can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Various substituted oxazole derivatives.
Condensation: Amides, esters.
Scientific Research Applications
Chemistry
In chemistry, 3-(Oxazol-4-yl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Oxazol-4-yl)pentanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Oxazol-4-yl)butanoic acid: Similar structure but with a shorter carbon chain.
4-(Oxazol-4-yl)butanoic acid: The oxazole ring is attached at a different position.
3-(Thiazol-4-yl)pentanoic acid: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
3-(Oxazol-4-yl)pentanoic acid is unique due to its specific combination of the oxazole ring and pentanoic acid chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill as effectively.
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-(1,3-oxazol-4-yl)pentanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-2-6(3-8(10)11)7-4-12-5-9-7/h4-6H,2-3H2,1H3,(H,10,11) |
InChI Key |
SIORWALDENSEPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)O)C1=COC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.